5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves multiple steps. One common approach includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate . This intermediate can then undergo further reactions, such as sulfonation and amination, to introduce the sulfamoyl and amido groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators . The compound may also interact with other cellular pathways, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(2,4-Dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- ®-2-[(2H-1,3-Benzodioxol-5-yl)methyl]pyrrolidine
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodioxole moiety, sulfamoyl group, and pyrazole ring contribute to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C23H24N4O8S |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
5-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-(2-methylpropanoylamino)phenoxy]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H24N4O8S/c1-13(2)22(28)25-15-5-7-18(35-21-10-16(23(29)30)26-27(21)3)20(9-15)36(31,32)24-11-14-4-6-17-19(8-14)34-12-33-17/h4-10,13,24H,11-12H2,1-3H3,(H,25,28)(H,29,30) |
InChI Key |
MIHPMXRVEXFYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OC2=CC(=NN2C)C(=O)O)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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